REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[CH:6]1([C:12]2[N:17]=[C:16](O)[C:15]([CH3:19])=[C:14]([CH3:20])[N:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[Cl:3][C:16]1[C:15]([CH3:19])=[C:14]([CH3:20])[N:13]=[C:12]([CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[N:17]=1
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Name
|
|
Quantity
|
220 mL
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Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C1=NC(=C(C(=N1)O)C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
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Type
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TEMPERATURE
|
Details
|
by heating
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Type
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TEMPERATURE
|
Details
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to reflux for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
|
The RM was concentrated
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Type
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ADDITION
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Details
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treated with ice and saturated NaHCO3
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Type
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EXTRACTION
|
Details
|
extracted into Et2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
before being dried (sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
)/concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1C)C)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |